4-Amino-2-(propan-2-yl)phenol hydrochloride
Overview
Description
4-Amino-2-(propan-2-yl)phenol hydrochloride is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 and is typically stored at room temperature . It is a versatile compound used in scientific research, with applications ranging from drug development to organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-aminopropan-2-yl)phenol hydrochloride . The InChI code is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H .Scientific Research Applications
Spectroscopic Characterization and Crystal Structures
The spectroscopic characterization and crystal structures of cathinone derivatives have been extensively studied, providing a basis for the identification and analysis of similar compounds. Spectroscopic methods such as NMR, IR, and X-ray crystallography offer detailed insights into the molecular structure and purity of these compounds, essential for forensic and pharmacological research (Kuś et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to phenol derivatives for understanding their molecular structure, spectroscopic data, and potential biological effects. These computational techniques are crucial for drug design and material science, aiding in the prediction of molecular interactions and properties (Viji et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of triazole and thiadiazole derivatives of phenolic compounds have shown significant antimicrobial activities. These studies are important for developing new antimicrobial agents and understanding the structure-activity relationships of these compounds (Hussain et al., 2008).
Corrosion Inhibition
Research on Schiff’s bases and other phenolic compounds as corrosion inhibitors for metals in acidic environments highlights the importance of these compounds in industrial applications, such as protecting infrastructure and machinery from corrosion (Prabhu et al., 2008).
Fungal Peroxygenase Applications
The application of fungal peroxygenase for regioselective hydroxylation of complex organic molecules illustrates the utility of enzymatic processes in organic synthesis, offering environmentally friendly alternatives to traditional chemical methods (Kinne et al., 2009).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-amino-2-propan-2-ylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUHBALMKUBTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(propan-2-yl)phenol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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